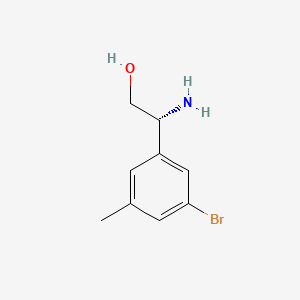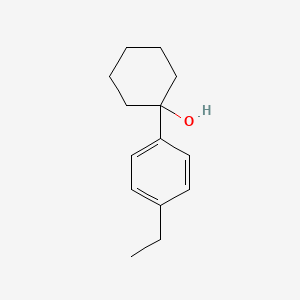
(4-Ethylphenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 4-ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanone with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of 1-(4-ethylphenyl)cyclohexan-1-ol may involve the catalytic hydrogenation of 4-ethylphenylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(4-ethylphenyl)cyclohexanone.
Reduction: 1-(4-ethylphenyl)cyclohexane.
Substitution: 1-(4-ethylphenyl)cyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)cyclohexan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Cyclohexanol: Similar in structure but lacks the 4-ethylphenyl group.
4-Ethylphenol: Contains the ethylphenyl group but lacks the cyclohexane ring.
1-Phenylcyclohexan-1-ol: Similar structure but with a phenyl group instead of an ethylphenyl group.
Uniqueness: 1-(4-Ethylphenyl)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the 4-ethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h6-9,15H,2-5,10-11H2,1H3 |
Clave InChI |
CAVRFJRTYOKPCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


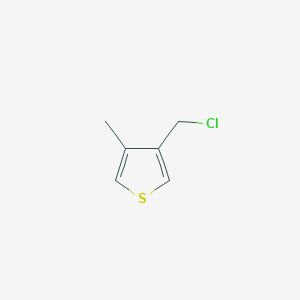
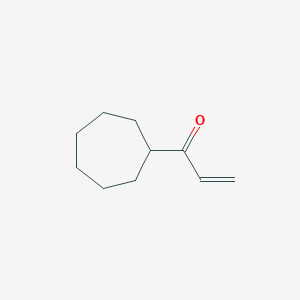
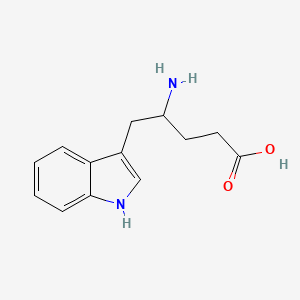

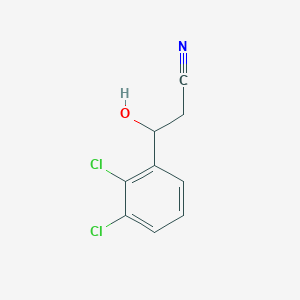
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
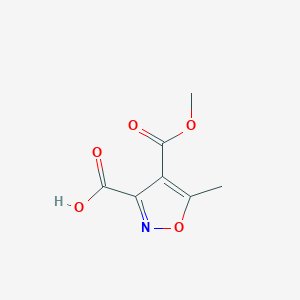
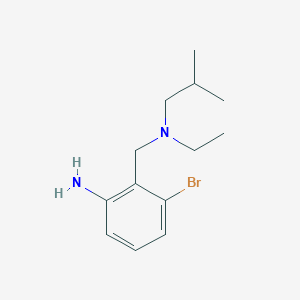
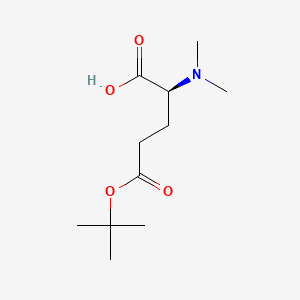
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
